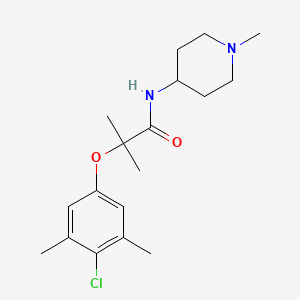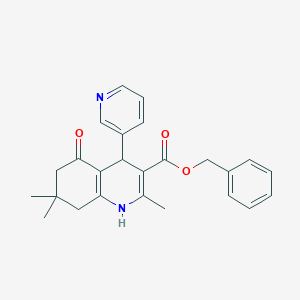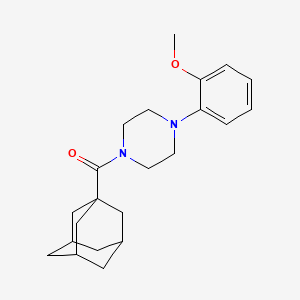![molecular formula C24H16N2 B4983499 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, also known as PBDQ, is a chemical compound that has gained attention for its potential use in scientific research. PBDQ is a heterocyclic aromatic compound that contains a quinoline ring system with a phenyl and pyridinyl group attached. This compound has shown promising results in various areas of research, including cancer treatment and neurodegenerative diseases.
Mecanismo De Acción
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline binds to the colchicine site on the microtubules and prevents their polymerization, leading to the inhibition of cell division and the induction of apoptosis.
Biochemical and Physiological Effects:
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of bacteria, including Mycobacterium tuberculosis. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to have neuroprotective effects, as it can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for cancer treatment. However, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's cytotoxic effects can also be a limitation, as it may cause damage to healthy cells if not used properly. Additionally, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action may lead to the development of drug resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for research on 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline. One area of interest is the development of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline's mechanism of action and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline involves the reaction of 3-chloro-2-nitropyridine with 2-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a palladium catalyst. This reaction results in the formation of 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline, which can be purified and isolated through various methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been studied for its potential use in cancer treatment. Research has shown that 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-phenyl-1-(3-pyridinyl)benzo[f]quinoline has been shown to inhibit the growth of cancer cells by targeting the microtubule network, which is essential for cell division.
Propiedades
IUPAC Name |
3-phenyl-1-pyridin-3-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-18(9-3-1)23-15-21(19-10-6-14-25-16-19)24-20-11-5-4-7-17(20)12-13-22(24)26-23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYAWUUFZJMDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)


![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)

![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)